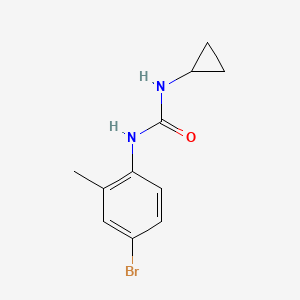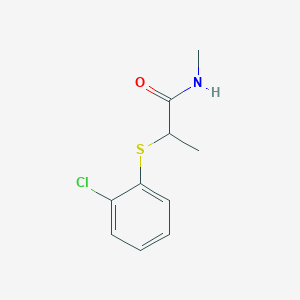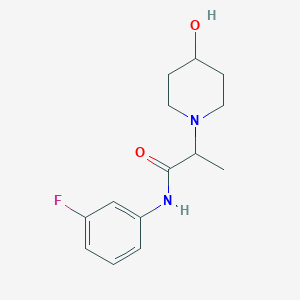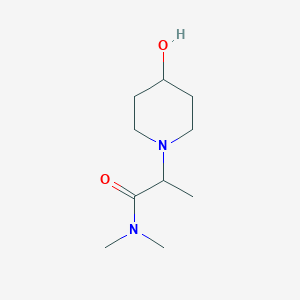
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea, also known as BAY-41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a critical role in the regulation of vascular tone, platelet aggregation, and other physiological processes. BAY-41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Mécanisme D'action
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea activates sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator that relaxes smooth muscle cells and reduces vascular resistance, leading to increased blood flow and improved tissue perfusion.
Biochemical and Physiological Effects:
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. It has also been shown to improve endothelial function, reduce pulmonary vascular resistance, and improve cardiac function in animal models of pulmonary hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea, including its potential therapeutic applications in other diseases, such as stroke, diabetes, and cancer. Additionally, further studies are needed to explore its mechanisms of action and potential side effects, as well as to develop more efficient synthesis methods and delivery systems.
Méthodes De Synthèse
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenyl isocyanate with cyclopropylamine in the presence of a catalytic amount of triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea.
Applications De Recherche Scientifique
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve endothelial function, reduce pulmonary vascular resistance, and improve cardiac function in animal models of these diseases.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-6-8(12)2-5-10(7)14-11(15)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVKTADEDEISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-cyclopropylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)





![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)

![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)


